molecular formula C6H3ClINO4S B13463682 3-Iodo-2-nitrobenzene-1-sulfonyl chloride

3-Iodo-2-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13463682
M. Wt: 347.52 g/mol
InChI Key: KQASHIJSSJHRNP-UHFFFAOYSA-N
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Description

3-Iodo-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClINO4S It is a derivative of benzene, where the benzene ring is substituted with iodine, nitro, and sulfonyl chloride groups

Preparation Methods

The synthesis of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl chloride group. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorosulfonic acid .

Mechanism of Action

The mechanism of action of 3-Iodo-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3ClINO4S

Molecular Weight

347.52 g/mol

IUPAC Name

3-iodo-2-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClINO4S/c7-14(12,13)5-3-1-2-4(8)6(5)9(10)11/h1-3H

InChI Key

KQASHIJSSJHRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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